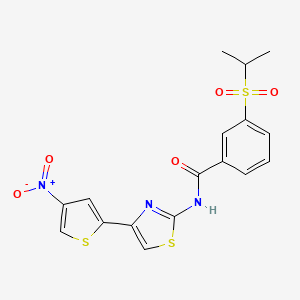
3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O5S3 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Isopropylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide, identified by its CAS number 941932-28-1, is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its antitumor and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H15N3O5S, with a molecular weight of approximately 437.5 g/mol. The structure features an isopropylsulfonyl group attached to a thiazole ring, which is further connected to a benzamide moiety. The presence of a nitro group on the thiophene ring enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O5S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 941932-28-1 |
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing thiazole and benzothiazole derivatives have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358).
Case Study Findings:
- Cell Line Testing : In vitro assays demonstrated IC50 values for related compounds ranging from 0.85μM to 6.75μM against lung cancer cell lines .
- Mechanism of Action : These compounds often interact with DNA, predominantly binding in the minor groove, which may inhibit tumor cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The results suggest that it possesses moderate antibacterial activity.
Research Highlights:
- Testing Methodology : Broth microdilution methods were employed to evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
- Efficacy Results : Compounds demonstrated varying degrees of antibacterial activity, with some showing significant inhibition comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structural components of this compound play crucial roles in its biological activity. The presence of the isopropylsulfonyl group and the nitro group significantly enhance its potency.
| Compound Feature | Impact on Activity |
|---|---|
| Isopropylsulfonyl Group | Increases solubility and bioavailability |
| Nitro Group on Thiophene | Enhances interaction with biological targets |
| Thiazole Ring | Contributes to DNA binding affinity |
Toxicity Studies
In addition to its biological activities, toxicity assessments using zebrafish embryos indicated that while the compound exhibits promising therapeutic effects, careful evaluation of its safety profile is essential for potential clinical applications .
特性
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S3/c1-10(2)28(24,25)13-5-3-4-11(6-13)16(21)19-17-18-14(9-27-17)15-7-12(8-26-15)20(22)23/h3-10H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZMPNOPATUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














